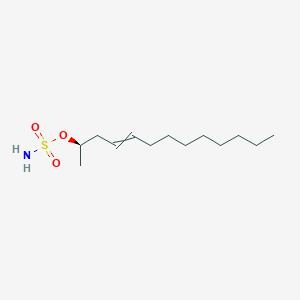![molecular formula C10H20NO4S+ B12593482 4-[(Methanesulfonyl)oxy]-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium CAS No. 500723-37-5](/img/structure/B12593482.png)
4-[(Methanesulfonyl)oxy]-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Methanesulfonyl)oxy]-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium is a chemical compound known for its unique structure and reactivity. This compound is characterized by the presence of a methanesulfonyl group attached to a piperidine ring, which is further substituted with four methyl groups and an oxo group. Its distinct structure makes it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methanesulfonyl)oxy]-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium typically involves the reaction of 2,2,6,6-tetramethylpiperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(Methanesulfonyl)oxy]-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced piperidine compounds, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(Methanesulfonyl)oxy]-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 4-[(Methanesulfonyl)oxy]-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium involves its ability to act as an electrophile in chemical reactions. The methanesulfonyl group is a good leaving group, which facilitates nucleophilic substitution reactions. The piperidine ring provides a stable scaffold that can undergo various transformations, making it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methanesulfonyl)phenylboronic acid
- Methanesulfonyl azide
- Methanesulfonyl chloride
Uniqueness
Compared to similar compounds, 4-[(Methanesulfonyl)oxy]-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium is unique due to its piperidine ring structure, which imparts distinct reactivity and stability. The presence of four methyl groups on the piperidine ring also enhances its steric properties, making it suitable for specific synthetic applications that require bulky substituents.
Properties
CAS No. |
500723-37-5 |
|---|---|
Molecular Formula |
C10H20NO4S+ |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-yl) methanesulfonate |
InChI |
InChI=1S/C10H20NO4S/c1-9(2)6-8(15-16(5,13)14)7-10(3,4)11(9)12/h8H,6-7H2,1-5H3/q+1 |
InChI Key |
SKCAYIVQPXJMNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC([N+]1=O)(C)C)OS(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,7S,8R,9S,10R,13S,14S,16R)-16-fluoro-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12593415.png)

![6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B12593430.png)
![4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid](/img/structure/B12593439.png)
![7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B12593445.png)
![2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12593446.png)


![2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one](/img/structure/B12593454.png)



![2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetate](/img/structure/B12593473.png)
